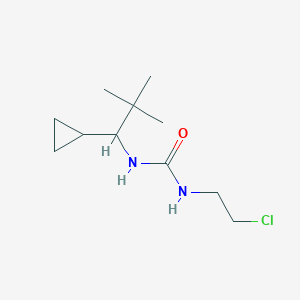
N-(2-Chloroethyl)-N'-(1-cyclopropyl-2,2-dimethylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea typically involves the reaction of a suitable amine with an isocyanate or a carbamate. One possible synthetic route is the reaction of 2-chloroethylamine with 1-cyclopropyl-2,2-dimethylpropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Hydrolysis: In the presence of water or aqueous acids/bases, the urea moiety can undergo hydrolysis to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous acids (HCl, H2SO4) or bases (NaOH, KOH)
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(2-hydroxyethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea can be formed.
Oxidation Products: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced derivatives with functional groups such as amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroethyl)-N’-cyclohexylurea
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-methylurea
Uniqueness
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea is unique due to the presence of the cyclopropyl and dimethylpropyl groups, which can impart distinct steric and electronic properties. These features may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
54187-42-7 |
|---|---|
Molecular Formula |
C11H21ClN2O |
Molecular Weight |
232.75 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(1-cyclopropyl-2,2-dimethylpropyl)urea |
InChI |
InChI=1S/C11H21ClN2O/c1-11(2,3)9(8-4-5-8)14-10(15)13-7-6-12/h8-9H,4-7H2,1-3H3,(H2,13,14,15) |
InChI Key |
CHKLYOGNXUUDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1CC1)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















